L-Azidohomoalanine

Vue d'ensemble

Description

L-Azidohomoalanine HCl salt is an amino acid analog that provides a fast, sensitive, non-toxic and non-radioactive alternative to the traditional radioactive 35S-methionine for the detection of nascent protein. L-azidohomoalaine contains a small modification and its azido moiety can be fed to cultured cells and incorporated into proteins during active protein synthesis.

Applications De Recherche Scientifique

Chimie Bioorthogonale

L-Azidohomoalanine (AHA) est utilisée en chimie bioorthogonale, un domaine qui implique l'utilisation de groupes fonctionnels chimiques artificiels qui peuvent réagir les uns avec les autres dans des conditions physiologiques sans interférer avec les processus biochimiques naturels . AHA, un analogue d'acide aminé de la méthionine, contient une petite modification de la fraction azido . Ce composé peut être administré à des cellules cultivées et incorporé dans les protéines lors de la synthèse active des protéines .

Marquage des protéines

AHA est utilisée pour le marquage des protéines, un processus qui implique l'introduction d'une étiquette chimique dans une protéine d'intérêt . Cette étiquette peut être un colorant fluorescent, un isotope radioactif ou une poignée chimique bioorthogonale . Le groupe azide dans AHA sert de poignée bioorthogonale qui peut être sélectivement réagie avec d'autres groupes chimiques, permettant à la protéine marquée d'être visualisée ou isolée d'un mélange complexe .

Expansion du code génétique

AHA peut être utilisée dans l'expansion du code génétique, une technique qui permet l'incorporation d'acides aminés non canoniques dans les protéines . Dans une étude, des chercheurs ont conçu la biosynthèse intracellulaire d'AHA à partir de O-acétyl-L-homosérine et de NaN3, et ont réussi son incorporation directe dans les protéines cibles recombinantes par réaffectation du codon AUG dans une souche E. coli auxotrophe pour la méthionine .

Modifications post-traductionnelles

AHA peut être utilisée pour étudier les modifications post-traductionnelles (PTM), qui sont des modifications chimiques qui surviennent dans une protéine après sa synthèse . Les PTM peuvent modifier la fonction, la localisation ou les interactions d'une protéine. Le groupe azide dans AHA peut servir de rapporteur chimique qui permet la détection et l'analyse des PTM .

Développement de médicaments

Les propriétés uniques d'AHA en font un outil précieux dans le développement de médicaments. Il peut être utilisé pour créer des conjugués protéine-médicament, où une molécule médicamenteuse est chimiquement liée à une protéine . La protéine peut servir de véhicule de livraison, guidant le médicament vers ses cellules cibles, tandis que le médicament peut exercer son effet thérapeutique .

Ingénierie métabolique

AHA peut être utilisée en ingénierie métabolique, un domaine qui implique la modification du métabolisme cellulaire pour augmenter la production de certaines substances . Dans une étude, des chercheurs ont détourné la voie biosynthétique de la méthionine de l'hôte vers la production d'AHA .

Mécanisme D'action

Target of Action

L-Azidohomoalanine (AHA) is an amino acid analog of methionine . It is primarily targeted towards proteins during active protein synthesis . The azido moiety in AHA can be incorporated into proteins, replacing methionine .

Mode of Action

The mode of action of AHA involves its incorporation into proteins during active protein synthesis . This is achieved through the chemoselective ligation or “click” reaction between an azide and an alkyne or cyclooctyne . The azido-modified protein can then be detected with either a fluorescent alkyne or a biotin alkyne .

Biochemical Pathways

The biochemical pathway of AHA involves its intracellular biosynthesis from O-acetyl-L-homoserine and NaN3 . It is then incorporated into recombinant target proteins by AUG codon reassignment in a methionine-auxotroph E. coli strain .

Result of Action

The result of AHA’s action is the creation of azido-modified proteins. These proteins can be detected with either fluorescent alkyne or biotin alkyne . The detection sensitivity with these reagents in 1-D gels and Western blots is in the low femtomole range and is compatible with downstream LC-MS/MS and MALDI-MS analysis .

Action Environment

The action environment of AHA is primarily within cultured cells where it is incorporated into proteins during active protein synthesis . The efficiency of this process can be influenced by various factors, including the concentration of AHA and the presence of other amino acids.

Analyse Biochimique

Biochemical Properties

L-Azidohomoalanine can substitute for L-methionine as a substrate for Escherichia coli methionyl tRNA synthetase and is globally incorporated instead of L-methionine in the E. coli outer membrane protein OmpC when expressed in auxotrophic E. coli . This property allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific biochemical context.

Cellular Effects

The incorporation of this compound into proteins can have various effects on cellular processes. For instance, it has been used to study protein dynamics in development and disease . It can influence cell function by altering the properties of the proteins into which it is incorporated. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its incorporation into proteins. It can participate in bioorthogonal reactions such as copper-mediated Huisgen-[3 + 2]-cycloadditions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in pulse-chase experiments to study the dynamics of protein synthesis and degradation . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from such studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been demonstrated that labeling the murine proteome is feasible via injection of this compound without the need for methionine depletion . The study also showed that this compound administration does not significantly perturb cellular functions as reflected by an unchanged plasma metabolome compared to non-injected controls .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis, where it can be incorporated into proteins in place of methionine . It interacts with the enzyme methionyl tRNA synthetase, which catalyzes the attachment of methionine to its cognate tRNA .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been shown that this compound can be injected into mice and distributed in various tissues, where it is incorporated into proteins .

Subcellular Localization

The subcellular localization of this compound is determined by the proteins into which it is incorporated. Since it can be incorporated into any protein that normally contains methionine, it can potentially be found in any subcellular compartment or organelle where such proteins are located .

Propriétés

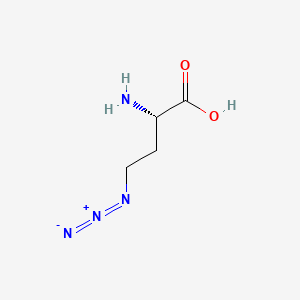

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152664 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120042-14-0 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AHA get incorporated into proteins?

A1: AHA mimics the structure of the amino acid methionine and is recognized by the cellular machinery responsible for protein synthesis. [, , , ]. During translation, AHA is incorporated into nascent polypeptide chains in place of methionine [, , , , ].

Q2: How does AHA help study protein synthesis and degradation?

A2: AHA serves as a marker for newly synthesized proteins. By introducing AHA for a specific time (pulse), researchers can track the fate of these proteins, providing insights into protein synthesis rates, degradation pathways (like autophagy), and protein half-life [, , ].

Q3: What is the molecular formula and weight of AHA?

A3: The molecular formula of AHA is C4H8N4O2, and its molecular weight is 144.13 g/mol.

Q4: What spectroscopic data is available for AHA?

A4: Spectroscopic data, such as NMR and mass spectrometry, are crucial for confirming AHA incorporation into proteins and characterizing its structure [, , ]. For specific details, please refer to individual publications focusing on AHA synthesis and characterization [].

Q5: Is AHA compatible with live cells?

A5: Yes, AHA exhibits good biocompatibility and can be used to label newly synthesized proteins in a variety of living cells, including bacteria, yeast, and mammalian cells [, , , , ].

Q6: Does AHA have any inherent catalytic properties?

A6: No, AHA itself does not possess catalytic properties. It is primarily used as a tool for bioconjugation and protein labeling due to the reactivity of its azide group.

Q7: How is AHA utilized in bioorthogonal reactions?

A7: The azide group of AHA readily participates in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) [, , , , ]. These reactions allow for the covalent attachment of various probes or tags to AHA-labeled proteins, enabling visualization, purification, or further analysis.

Q8: Are there computational studies on AHA incorporation?

A8: While computational studies specifically focusing on AHA incorporation are limited, molecular modeling techniques can be employed to understand its interaction with the ribosome and potential effects on protein structure.

Q9: How do structural modifications of AHA affect its activity?

A9: Structural modifications to AHA are primarily focused on altering the linker between the amino acid backbone and the azide group, influencing its reactivity in click reactions or its ability to be recognized by the translational machinery.

Q10: What are the formulation strategies for AHA?

A10: AHA is typically supplied as a solid and dissolved in appropriate solvents for experimental use. Its formulation can be optimized for specific applications, considering factors like solubility, stability, and compatibility with downstream analyses.

Q11: What are the safety concerns associated with AHA?

A11: While AHA is generally considered safe for laboratory use, standard safety precautions should be followed when handling any chemical. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific information.

Q12: What are the limitations of AHA in in vivo studies?

A12: AHA's application in in vivo studies can be limited by its potential metabolism or clearance from the system. Moreover, the requirement for a click reaction to visualize labeled proteins can pose challenges for deep tissue imaging in live animals.

Q13: How is AHA quantified in biological samples?

A13: AHA itself is not directly quantified in biological samples. Its incorporation into proteins is assessed indirectly by detecting the probes or tags attached through click chemistry reactions.

Q14: Are there alternatives to AHA for studying protein synthesis?

A14: Yes, alternative methods for studying protein synthesis include stable isotope labeling by amino acids in cell culture (SILAC), radioisotope labeling with 35S-methionine, and puromycin labeling [, ]. Each method has its advantages and limitations, and the choice depends on the specific research question and experimental system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.